NPD4456
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Overview
Description
NPD4456 is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,5-dimethoxyphenyl group, a methyl group, and a dimethylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPD4456 can be achieved through a multi-step process involving the following key steps:
Synthesis of 2,5-dimethoxybenzaldehyde: This can be prepared by the methylation of 2,5-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of 4-methyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Coupling Reaction: The 2,5-dimethoxybenzaldehyde is then subjected to a Knoevenagel condensation reaction with 4-methyl-2-oxo-2H-chromen-7-ol in the presence of a base such as piperidine to form the corresponding chromen-2-one derivative.
Carbamoylation: The final step involves the reaction of the chromen-2-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
NPD4456 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbamate moiety.
Scientific Research Applications
NPD4456 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NPD4456 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: Influences the expression of genes involved in various biological processes.
Comparison with Similar Compounds
NPD4456 can be compared with other similar compounds, such as:
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl ethylcarbamate: Contains an ethyl group instead of a dimethyl group in the carbamate moiety, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-15-8-6-14(27-21(24)22(2)3)11-18(15)28-20(23)19(12)16-10-13(25-4)7-9-17(16)26-5/h6-11H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDUXSQDZDSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859668-98-7 |
Source
|
Record name | 859668-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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